
(R)-2-Ethyl-2-methylsuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Ethyl-2-methylsuccinic acid is an organic compound with the molecular formula C7H12O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the succinic acid family, which is known for its role in the citric acid cycle, a key metabolic pathway in cellular respiration.
準備方法
Synthetic Routes and Reaction Conditions
®-2-Ethyl-2-methylsuccinic acid can be synthesized through various methods. One common approach involves the alkylation of diethyl malonate with ethyl bromide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base like sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethyl-2-methylsuccinic acid may involve the catalytic hydrogenation of itaconic acid derivatives. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out under high pressure and temperature in the presence of a metal catalyst such as palladium on carbon.
化学反応の分析
Types of Reactions
®-2-Ethyl-2-methylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
科学的研究の応用
®-2-Ethyl-2-methylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying metabolic pathways involving succinic acid derivatives.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic regulation.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism by which ®-2-Ethyl-2-methylsuccinic acid exerts its effects involves its participation in metabolic pathways. It acts as a substrate for enzymes involved in the citric acid cycle, facilitating the production of energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase and fumarase, which are key components of the citric acid cycle.
類似化合物との比較
Similar Compounds
Succinic Acid: A dicarboxylic acid involved in the citric acid cycle.
Methylsuccinic Acid: A derivative of succinic acid with a methyl group substitution.
Ethylsuccinic Acid: Another derivative with an ethyl group substitution.
Uniqueness
®-2-Ethyl-2-methylsuccinic acid is unique due to its chiral nature and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and as a chiral building block in organic chemistry.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(2R)-2-ethyl-2-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
InChIキー |
FDYJJKHDNNVUDR-SSDOTTSWSA-N |
異性体SMILES |
CC[C@](C)(CC(=O)O)C(=O)O |
正規SMILES |
CCC(C)(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


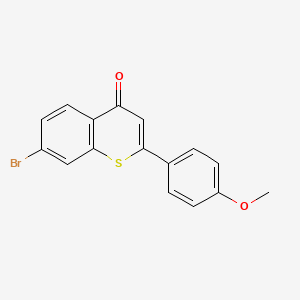

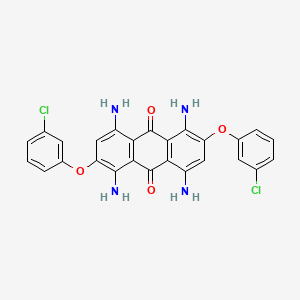

![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

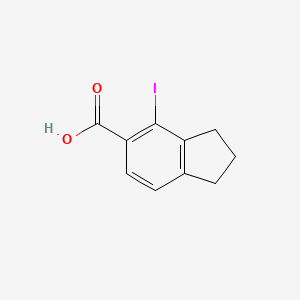
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
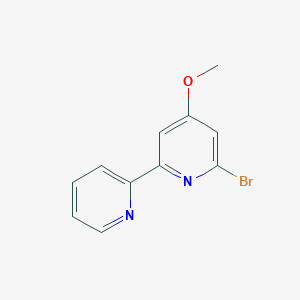
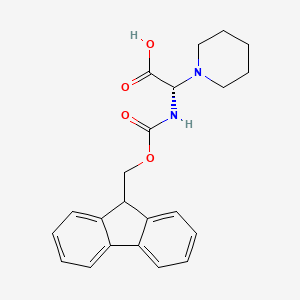


phosphanium bromide](/img/structure/B13139527.png)
